molecular formula C14H18N2O6S B2578135 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide CAS No. 941996-03-8

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide

Cat. No. B2578135
CAS RN: 941996-03-8
M. Wt: 342.37
InChI Key: AXQWNYWLQHMECN-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide.

Scientific Research Applications

Synthesis and Characterization of Novel Cyclic Compounds

Research led by Kyosuke Kaneda (2020) highlights the development and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a class to which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide belongs. The study outlines the use of sequential Nicholas and Pauson-Khand reactions for creating unique polyheterocyclic compounds, production of 2-aminobenzenesulfonamide-containing cyclononyne as a multifunctional click cycloalkyne agent, and the improvement of intramolecular Pauson-Khand reactions. This research underscores the importance of such compounds in pharmaceutical development and organic synthesis Kaneda, 2020.

Photosensitive Protecting Groups in Synthetic Chemistry

A review by Amit et al. (1974) discusses the application of photosensitive protecting groups in synthetic chemistry, including those related to 3-nitrophenyl and 2,4-dinitrobenzenesulfenyl groups. This area of research is particularly relevant for the development of novel synthetic pathways and the controlled release of active pharmaceutical ingredients Amit, Zehavi, & Patchornik, 1974.

Advanced Oxidation Processes

Qutob et al. (2022) explore the degradation of acetaminophen by advanced oxidation processes (AOPs), an area where N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide could potentially play a role. Their review covers the kinetics, mechanisms, and by-products of these processes, which are critical for environmental remediation and understanding the ecological impact of pharmaceutical contaminants Qutob, Hussein, Alamry, & Rafatullah, 2022.

Sulfonamide-Based Medicinal Chemistry

Research into sulfonamide-based medicinal chemistry, as reviewed by Shichao et al. (2016), highlights the role of sulfonamide derivatives, including N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide, in the development of a wide range of medicinal agents. These compounds have been found to exhibit antimicrobial, anticancer, anti-inflammatory, and various other pharmacological activities, underscoring their potential in drug development Shichao, Jeyakkumar, Rao, Xianlong, Zhang, & Cheng-he, 2016.

Environmental Concerns and Nitrous Oxide

Lew, McKay, and Maze (2018) discuss the past, present, and future of nitrous oxide, touching upon environmental concerns related to greenhouse gases and their potential impact on clinical use. This review also suggests areas for future research, including the use of nitrous oxide in treating resistant depression and its role in addressing the opioid epidemic Lew, McKay, & Maze, 2018.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c17-16(18)11-4-3-5-13(8-11)23(19,20)15-9-12-10-21-14(22-12)6-1-2-7-14/h3-5,8,12,15H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQWNYWLQHMECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide

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